Erlose

Overview

Description

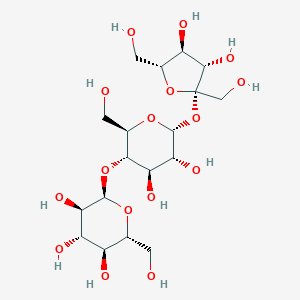

Erlose is a trisaccharide composed of sucrose with an additional α-D-glucopyranosyl residue attached at the 4-position of the glucose ring. It is naturally found in soybean aphid honeydew and is known for its sweetening properties. This compound acts as a substitute sweetener and has been shown to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans .

Mechanism of Action

Target of Action

Erlose, a trisaccharide, primarily targets oral microorganisms, particularly Streptococcus mutans . This bacterium plays a significant role in the formation of dental caries, a common oral health issue .

Mode of Action

This compound acts as a sweetener substitute . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects . .

Biochemical Pathways

This compound is a triose sugar, composed of sucrose . It is used in studies on dietary preference and utilization of triose sugars from aphid honeydew by various insects

Result of Action

This compound’s primary known effect at the molecular and cellular level is its potential to inhibit dental caries formation by oral microorganisms, primarily Streptococcus mutans . It serves as a sweetener substitute, providing a sweet taste without contributing to tooth decay .

Biochemical Analysis

Biochemical Properties

Erlose interacts with various biomolecules in biochemical reactions. It is utilized by insects such as honey bees and ants, indicating its role in their metabolic processes

Cellular Effects

It is known to influence the growth of certain oral bacteria, suggesting it may have an impact on cellular metabolism

Metabolic Pathways

This compound is involved in the metabolic pathways of certain insects, where it is utilized as a source of energy

Preparation Methods

Synthetic Routes and Reaction Conditions: Erlose can be synthesized through enzymatic reactions involving sucrose and specific glucosyltransferases. The reaction typically involves the transfer of a glucopyranosyl residue to sucrose, forming the trisaccharide structure of this compound. The reaction conditions often include a controlled temperature and pH to optimize enzyme activity and yield .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as soybean aphid honeydew. The process includes purification steps to isolate this compound from other sugars and impurities. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Chemical Reactions Analysis

Types of Reactions: Erlose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars, glucose, and fructose.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of gluconic acid derivatives.

Glycosylation: Enzymatic glycosylation can further modify this compound by adding additional sugar residues

Major Products:

Hydrolysis: Glucose and fructose.

Oxidation: Gluconic acid derivatives.

Glycosylation: Various oligosaccharides depending on the specific enzymes and conditions used.

Scientific Research Applications

Erlose has several scientific research applications:

Chemistry: Used as a reference compound in HPLC methods for analyzing sugar content in various food samples.

Biology: Studied for its role in the dietary preferences of insects such as honey bees and ants.

Medicine: Investigated for its potential to inhibit dental caries formation by oral microorganisms.

Industry: Utilized as a sweetener substitute in food products to reduce cariogenic potential.

Comparison with Similar Compounds

Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.

Maltose: A disaccharide composed of two glucose molecules, used in brewing and baking.

Trehalose: A disaccharide composed of two glucose molecules, known for its stability and use in preserving biological samples

Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .

Biological Activity

Erlose, chemically known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructose, is a disaccharide produced through the enzymatic action of amylosucrase on sucrose. This compound has garnered attention for its potential applications in food science and biotechnology, particularly due to its unique properties and biological activities.

Chemical Structure and Synthesis

This compound is structurally characterized as a glucosyl-fructosyl compound. Its synthesis involves the transglycosylation reaction catalyzed by engineered variants of the enzyme amylosucrase. Research has demonstrated that specific mutations in the enzyme can enhance the yield of this compound when using sucrose as a substrate. For instance, mutant enzymes have been shown to produce significantly higher concentrations of this compound at elevated sucrose levels, with yields reaching up to 70.6 g L under optimal conditions .

Table 1: Production Yields of this compound by Engineered Amylosucrase Mutants

| Mutant Enzyme | Sucrose Concentration (mM) | This compound Production (g L) | Yield (%) |

|---|---|---|---|

| 47A10 | 600 | 70.6 | 42.4 |

| 37G4 | 600 | 57.5 | 45.9 |

| 39A8 | 600 | 9.6 | 4.9 |

Prebiotic Potential

This compound exhibits prebiotic properties, which can stimulate beneficial gut microbiota. In vitro studies have indicated that this compound can promote the growth of bifidobacteria and lactobacilli, which are essential for maintaining gut health and preventing gastrointestinal disorders. This activity is crucial as it suggests that this compound could serve as a functional ingredient in probiotic formulations and functional foods .

Impact on Aphid Feeding Behavior

Recent studies have shown that this compound is present in honeydew produced by aphids, indicating its role in plant-insect interactions. The presence of this compound in honeydew enhances its nutritional value for certain parasitoids, increasing their longevity significantly when fed on solutions containing this compound . This finding suggests that this compound may play a role in ecological dynamics by influencing predator-prey relationships in agricultural settings.

Case Studies and Research Findings

Case Study: Enzymatic Production of this compound

A study focused on the enzymatic production of this compound highlighted the effectiveness of engineered amylosucrases in synthesizing this compound from sucrose. The research demonstrated that specific mutations could enhance product specificity towards this compound compared to wild-type enzymes, ultimately leading to more efficient production processes for industrial applications .

Research Findings: Nutritional Benefits

Another research investigation evaluated the nutritional benefits of this compound as a sweetener compared to traditional sugars. It was found that this compound not only provides sweetness but also has a lower glycemic index, making it a suitable alternative for diabetic patients and those seeking healthier sweetening options .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is erlose formed in nature?

A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []

Q2: What is the significance of this compound in honeydew?

A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can this compound be found in honey?

A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can this compound be produced enzymatically?

A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize this compound?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []

Q8: Is this compound a reducing sugar?

A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of this compound in the food industry?

A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of this compound?

A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.